molecular formula C9H15NO3 B15306124 Ethyl 4-oxoazepane-3-carboxylate

Ethyl 4-oxoazepane-3-carboxylate

Cat. No.: B15306124
M. Wt: 185.22 g/mol
InChI Key: CLSQZCJRWMAVIL-UHFFFAOYSA-N
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Description

Ethyl 4-oxoazepane-3-carboxylate is a heterocyclic compound with the molecular formula C9H15NO3. It is a derivative of azepane, a seven-membered nitrogen-containing ring, and features both an ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxoazepane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amino acid derivative with an esterifying agent can yield the desired product. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity. Industrial synthesis may also employ advanced techniques like flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxoazepane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Ethyl 4-oxoazepane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxoazepane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and ketone groups can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert their effects on molecular targets.

Comparison with Similar Compounds

Ethyl 4-oxoazepane-3-carboxylate can be compared with other similar compounds, such as:

    This compound hydrochloride: A salt form with different solubility and stability properties.

    Ethyl 1-benzyl-3-oxoazepane-4-carboxylate:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 4-oxoazepane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)7-6-10-5-3-4-8(7)11/h7,10H,2-6H2,1H3

InChI Key

CLSQZCJRWMAVIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCCC1=O

Origin of Product

United States

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